3-(5-Indanyl)-1-propanol
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Overview
Description
Synthesis Analysis
The synthesis of related compounds involves various methods. For instance, the synthesis of a chiral stationary phase based on functionalized ZIF-8 with amylose carbamate involved the modification of ZIF-8 with the optically active compound, tris-3,5-dimethylphenylcarbamate amylose . Another study reported the synthesis of 5-indanyl methacrylate from the precursor 5-indanol .Molecular Structure Analysis
While the molecular structure of 3-(5-Indanyl)-1-propanol is not explicitly documented, related compounds such as 5-indanyl isocyanate have been analyzed. This compound has a molecular formula of C10H9NO and a molecular weight of 159.18 . It contains a total of 22 bonds, including 13 non-H bonds, 8 multiple bonds, 1 rotatable bond, 2 double bonds, 6 aromatic bonds, 1 five-membered ring, 1 six-membered ring, and 1 isocyanate .Scientific Research Applications
Stereochemical Analysis and Synthesis
A study highlighted the structural amendment and stereoselective synthesis of mutisianthol, focusing on the cis and trans isomers of indanyl compounds. This research provides a foundation for understanding the stereochemistry and synthetic routes that could be applicable to compounds like 3-(5-Indanyl)-1-propanol, emphasizing the importance of stereochemical configurations in synthetic chemistry (Ho, Lee, & Chen, 1997).
Microbial Production and Biotechnology
Research on the microbial production of 1,3-propanediol from glycerol provides insights into biotechnological applications and microbial routes for synthesizing propanol derivatives. This work underscores the potential of using bioprocesses for the sustainable production of chemicals related to this compound (Biebl, Menzel, Zeng, & Deckwer, 1999).
Catalysis and Reaction Mechanisms
The catalytic performance of various catalysts for alcohol elimination reactions offers insights into the chemical reactivity and potential catalytic applications of compounds like this compound. Understanding how chemical composition affects catalytic performance can guide the design of new catalysts and processes for the synthesis and transformation of related compounds (Díez, Apesteguía, & Cosimo, 2003).
Enzymatic Reduction and Chiral Synthesis
The asymmetric synthesis of chiral alcohols, such as (S)-3-chloro-1-phenyl-1-propanol, using microbial reductases highlights the potential for enzymatic approaches to produce chiral derivatives of this compound. Such methods emphasize the importance of enantioselectivity and chiral purity in the synthesis of pharmaceutical intermediates (Choi et al., 2010).
Safety and Hazards
Mechanism of Action
Target of Action
This compound is a derivative of indene, which is known to form complexes with transition metals . These complexes have been studied in organometallic chemistry . .
Mode of Action
The mode of action of 3-(5-Indanyl)-1-propanol is not well-documented. As a derivative of indene, it may interact with its targets in a manner similar to other indene-based compounds. For example, transition metal indenyl complexes are known to exhibit various bonding modes, including η5 and η3, which can interconvert . This flexibility might influence the compound’s interaction with its targets.
Pharmacokinetics
The compound’s molecular weight is 176.25 , which suggests it may have favorable pharmacokinetic properties, as compounds with a molecular weight below 500 are generally better absorbed and more likely to cross cell membranes . .
Properties
IUPAC Name |
3-(2,3-dihydro-1H-inden-5-yl)propan-1-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-8-2-3-10-6-7-11-4-1-5-12(11)9-10/h6-7,9,13H,1-5,8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFPDTRFNRJNPSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)C=C(C=C2)CCCO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
176.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56635-78-0 |
Source
|
Record name | 3-(2,3-dihydro-1H-inden-5-yl)propan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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